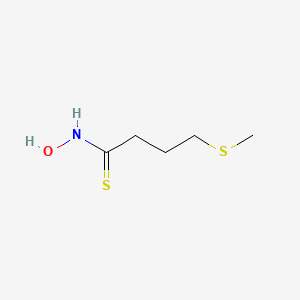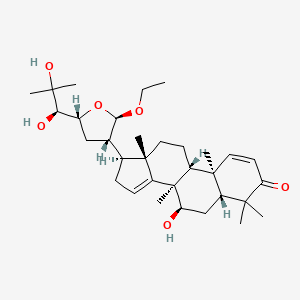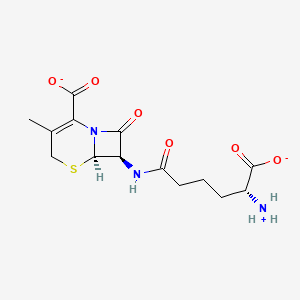
deacetoxycephalosporin C(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.
Aplicaciones Científicas De Investigación
Enzymatic Mechanism and Structure
DAOCS is an iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the conversion of penicillin N to deacetoxycephalosporin C. The enzyme's crystal structure has provided insights into its catalytic mechanism, revealing the cyclical arrangement of molecules within a trimeric unit and the influence of the C-terminus on enzyme-substrate complexes (Lee et al., 2001). Further studies support a consensus mechanism for DAOCS and other 2-oxoglutarate-dependent oxygenases, involving the formation of an enzyme-Fe(II)-2OG-substrate ternary complex (Tarhonskaya et al., 2014).
Substrate Selectivity and Engineering
Research has also focused on controlling DAOCS's substrate selectivity and reaction specificity through structural modifications and mutagenesis. For instance, mutations within DAOCS can influence whether the enzyme catalyzes ring-expansion, hydroxylation, or both, with implications for selectively producing cephalosporin intermediates (Lloyd et al., 2004). Another avenue of research has been exploring the enzyme's co-substrate selectivity, showing how mutations can enable DAOCS to utilize a broader range of 2-oxoacid co-substrates (Lee et al., 2001).
Biotechnological Applications
The enzymatic production of deacetoxycephalosporin C and its derivatives is of significant interest for developing environmentally friendly and cost-effective bioprocesses for cephalosporin production. Innovations in genetic engineering and biotransformation strategies, such as the creation of recombinant strains and enzyme engineering for optimized activity, are key to enhancing the efficiency and yield of these processes (Velasco et al., 2000).
Propiedades
Nombre del producto |
deacetoxycephalosporin C(1-) |
|---|---|
Fórmula molecular |
C14H18N3O6S- |
Peso molecular |
356.38 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1 |
Clave InChI |
NNQIJOYQWYKBOW-JWKOBGCHSA-M |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



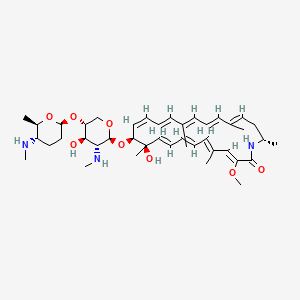
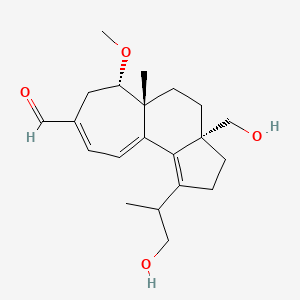
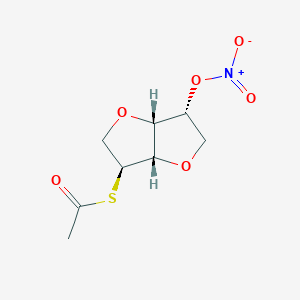

![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
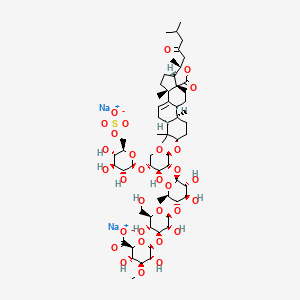
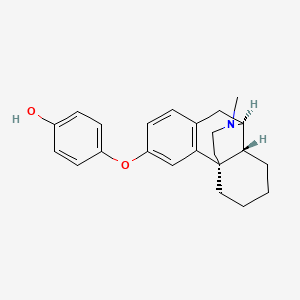

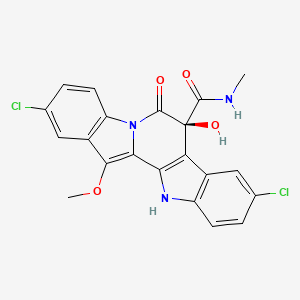
![Calix[5]furan](/img/structure/B1264203.png)

